molecular formula C14H16FN3 B7479114 (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile

(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile

Cat. No.: B7479114
M. Wt: 245.29 g/mol
InChI Key: CCWZOESDAWOVDA-MKMNVTDBSA-N
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Description

(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is an organic compound characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl derivative through halogenation or other suitable methods.

    Introduction of the Piperazine Ring: The 4-fluorophenyl intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the desired piperazine derivative.

    Formation of the Propenenitrile Linkage:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Chemical Biology: Utilized in studies to understand the interaction of small molecules with biological targets.

    Industrial Applications: Employed in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile
  • (E)-3-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile
  • (E)-3-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile

Uniqueness

(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3/c1-17-8-10-18(11-9-17)14(6-7-16)12-2-4-13(15)5-3-12/h2-6H,8-11H2,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWZOESDAWOVDA-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=CC#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C(=C/C#N)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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